5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a fluorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties. Pyrrolidinones are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and N-methylpyrrolidinone.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with N-methylpyrrolidinone under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(4-Fluorophenyl)-3-oxo-1-methylpyrrolidin-2-one.
Reduction: Formation of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The exact pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
Pyrrolidine-2-one Derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Uniqueness
5-(4-Fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one is unique due to the presence of both a fluorophenyl group and a hydroxyl group on the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12FNO2/c1-13-9(6-10(14)11(13)15)7-2-4-8(12)5-3-7/h2-5,9-10,14H,6H2,1H3 |
InChI Key |
BBVGEIFNTZBCIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.